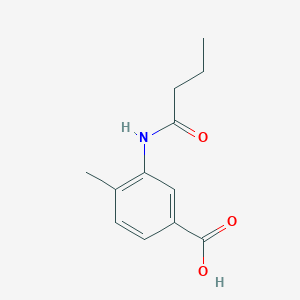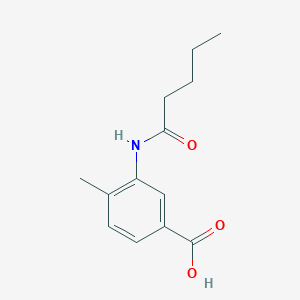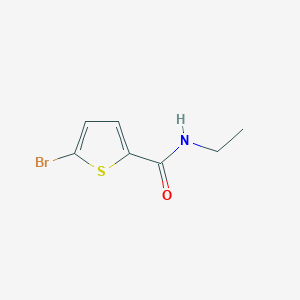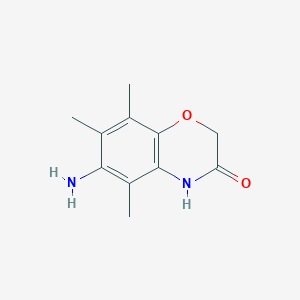![molecular formula C9H13ClFNO B1285170 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride CAS No. 1093648-13-5](/img/structure/B1285170.png)
2-[(4-Fluorobenzyl)amino]ethanol hydrochloride
Descripción general
Descripción
2-[(4-Fluorobenzyl)amino]ethanol hydrochloride: is a chemical compound with the molecular formula C9H13ClFNO It is a derivative of ethanolamine, where the amino group is substituted with a 4-fluorobenzyl group
Análisis Bioquímico
Biochemical Properties
2-[(4-Fluorobenzyl)amino]ethanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with alcohol dehydrogenase and aldehyde dehydrogenase, which are crucial in the metabolism of ethanol . These interactions can affect the rate of ethanol metabolism and the production of reactive oxygen species, impacting cellular metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NADH and acetyl-CoA levels in cells, which are critical for energy production and metabolic processes . Additionally, it can alter the expression of genes involved in oxidative stress response and detoxification pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, it has been shown to bind to the active sites of alcohol dehydrogenase and aldehyde dehydrogenase, altering their activity and affecting the overall metabolic flux . These interactions can lead to changes in the levels of metabolites and the activation of downstream signaling pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to its gradual breakdown, affecting its efficacy in biochemical assays . Long-term studies in vitro and in vivo have indicated that it can cause sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance metabolic activity and improve cellular function . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been noted, where a specific dosage range results in optimal benefits without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to ethanol metabolism. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, influencing the conversion of ethanol to acetaldehyde and subsequently to acetate . These interactions can affect the levels of NADH and acetyl-CoA, impacting the overall metabolic flux and energy production in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular metabolism and gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with 2-aminoethanol. The process can be summarized as follows:
Condensation Reaction: 4-fluorobenzaldehyde (24.8 g, 0.2 mol) is reacted with 2-aminoethanol (15.3 g, 0.25 mol) in methanol (250 ml) at reflux temperature (65°C) for 4 hours.
Reduction Reaction: After the condensation reaction, sodium borohydride (9.2 g, 0.24 mol) is added to the reaction mixture to reduce the intermediate Schiff base to the desired amine.
Industrial Production Methods:
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-[(4-Fluorobenzyl)amino]ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 2-[(4-Fluorobenzyl)amino]ethanol or primary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry:
2-[(4-Fluorobenzyl)amino]ethanol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of (Fluorobenzyl)aminomethylmorpholine salt and mosapride citrate .
Biology and Medicine:
In biological and medical research, this compound is used to study the effects of fluorinated benzylamines on biological systems. It is also investigated for its potential therapeutic applications due to its structural similarity to certain bioactive molecules.
Industry:
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as a building block for the synthesis of various active pharmaceutical ingredients (APIs) and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- **2-[(4-Chlorobenzyl)amino]ethanol
- **2-[(4-Bromobenzyl)amino]ethanol
- **2-[(4-Methylbenzyl)amino]ethanol
Comparison:
2-[(4-Fluorobenzyl)amino]ethanol hydrochloride is unique due to the presence of the fluorine atom in the benzyl group. This fluorine substitution can significantly alter the compound’s chemical and biological properties, such as its reactivity, lipophilicity, and interaction with biological targets. Compared to its chlorinated, brominated, and methylated analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and industrial applications.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-9-3-1-8(2-4-9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDVYUBSXUIGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589485 | |
| Record name | 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093648-13-5 | |
| Record name | 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(benzo[d]thiazol-2-yl)benzaldehyde](/img/structure/B1285089.png)
![5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285095.png)
![[2-(Piperazin-1-ylmethyl)phenyl]methanol](/img/structure/B1285097.png)







![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1285130.png)


